molecular formula C13H13NS B3055666 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 66200-59-7

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B3055666
CAS No.: 66200-59-7
M. Wt: 215.32 g/mol
InChI Key: XURYGPTVBIUZEP-UHFFFAOYSA-N
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Description

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxazolidine with thiophen-2-ylmagnesium bromide . Another approach includes the use of a [2 + 2 + 2] cobalt-mediated synthesis of substituted pyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is unique due to its specific structural features that allow for diverse chemical modifications and its role as a key intermediate in the synthesis of important pharmaceuticals. Its fused ring system provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

4-phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-4-10(5-3-1)12-8-14-9-13-11(12)6-7-15-13/h1-7,12,14H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYGPTVBIUZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(CN1)SC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508526
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66200-59-7
Record name 4,5,6,7-Tetrahydro-4-phenylthieno[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66200-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 2
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 3
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 4
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Reactant of Route 6
4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

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